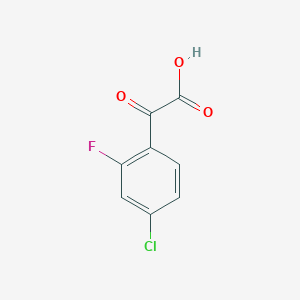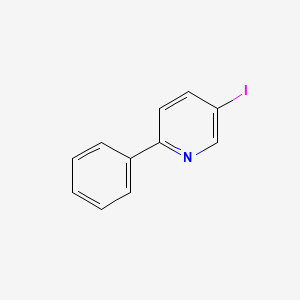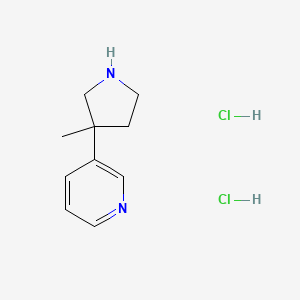
3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2. It is a derivative of pyridine, featuring a pyrrolidine ring substituted with a methyl group. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through various methods, such as the reaction of a 1,4-diketone with ammonia or primary amines.
Substitution with Methyl Group: The pyrrolidine ring is then methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Attachment to Pyridine: The methylated pyrrolidine is then coupled with a pyridine derivative through nucleophilic substitution or other suitable coupling reactions.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine or pyrrolidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced on the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Pyridine N-oxides, pyrrolidine N-oxides.
Reduction: Reduced pyridine derivatives, reduced pyrrolidine derivatives.
Substitution: Halogenated pyridine or pyrrolidine derivatives, alkylated or acylated products.
Aplicaciones Científicas De Investigación
3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Methylpyrrolidin-3-yl)pyridine: The base form without the dihydrochloride salt.
3-(3-Ethylpyrrolidin-3-yl)pyridine: A similar compound with an ethyl group instead of a methyl group.
3-(3-Methylpyrrolidin-3-yl)pyridine hydrochloride: The monohydrochloride salt form.
Uniqueness
3-(3-Methylpyrrolidin-3-yl)pyridine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its base or monohydrochloride counterparts.
Propiedades
Fórmula molecular |
C10H16Cl2N2 |
|---|---|
Peso molecular |
235.15 g/mol |
Nombre IUPAC |
3-(3-methylpyrrolidin-3-yl)pyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-10(4-6-12-8-10)9-3-2-5-11-7-9;;/h2-3,5,7,12H,4,6,8H2,1H3;2*1H |
Clave InChI |
HLTBWZAWAPKITP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNC1)C2=CN=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-chloro-7-oxo-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}piperidine-2,6-dione](/img/structure/B13537947.png)
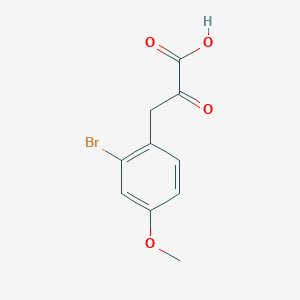
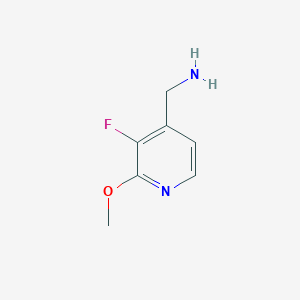

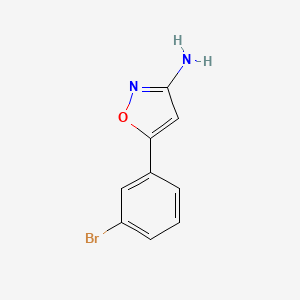
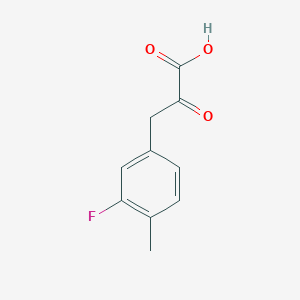
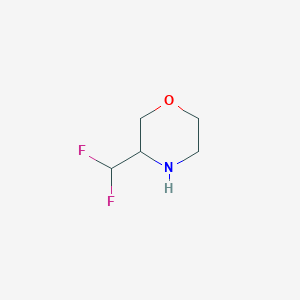

![4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13537987.png)


